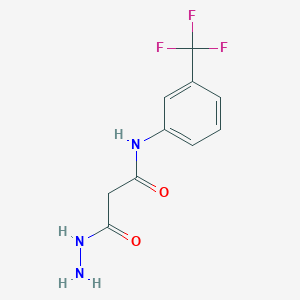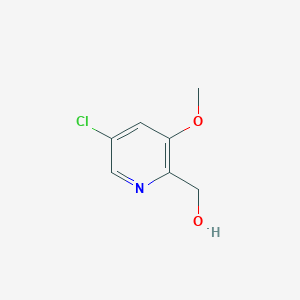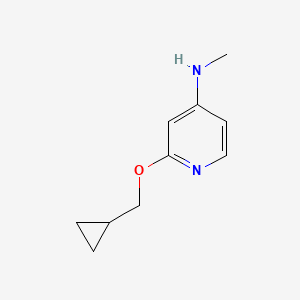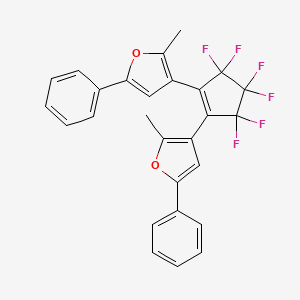
2-Benzyl-3-methyleneisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by a benzyl group attached to the nitrogen atom and a methylene group at the 3-position of the isoindolinone core. Isoindolinones are known for their diverse biological activities and synthetic importance, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyleneisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromobenzamides with terminal alkynes using copper(II) acetate (Cu(OAc)2) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method provides good to moderate yields with high stereoselectivity . Another method involves the use of aryl diazonium salts for the arylation of 3-methylene isoindolinones, which can be optimized with light irradiation to improve yields .
Industrial Production Methods
The use of microwave irradiation and copper catalysis offers an efficient and scalable approach for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-methyleneisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
2-Benzyl-3-methyleneisoindolin-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-methyleneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity is believed to arise from its interaction with protein kinase drug targets, leading to the inhibition of cancer cell proliferation . The compound’s fluorescence properties are due to its solvatochromic behavior, which allows it to be used as a fluorescent probe in biological studies .
Comparaison Avec Des Composés Similaires
2-Benzyl-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:
3-Methyleneisoindolin-1-one: Lacks the benzyl group but shares the methylene group at the 3-position.
2-Benzylisoindolin-1-one: Lacks the methylene group but has the benzyl group attached to the nitrogen atom.
3-Benzyl-3-methoxyisoindolin-1-one: Contains a methoxy group instead of a methylene group at the 3-position.
The uniqueness of this compound lies in its combination of the benzyl and methylene groups, which contribute to its diverse reactivity and biological activities .
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-benzyl-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)16(18)17(12)11-13-7-3-2-4-8-13/h2-10H,1,11H2 |
Clé InChI |
MHQUUAZBQMWFKI-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


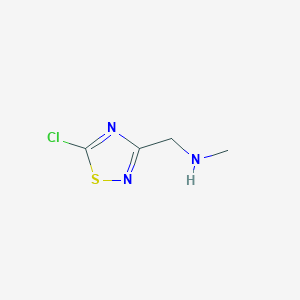
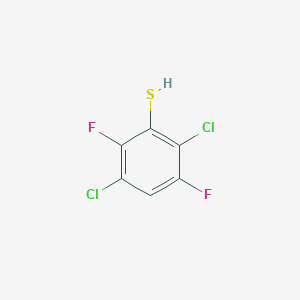
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)


![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)


